REACTION_CXSMILES
|
[CH:1]#[C:2][CH2:3][CH:4]([OH:6])C.C(=O)=O.[CH2:10](N(CC)CC)C.[CH3:17][S:18](Cl)(=[O:20])=[O:19]>CCOCC>[CH3:17][S:18]([O:6][CH2:4][CH2:3][CH2:2][C:1]#[CH:10])(=[O:20])=[O:19]
|
Name
|
|
Quantity
|
42 g
|
Type
|
reactant
|
Smiles
|
C#CCC(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Name
|
|
Quantity
|
104.8 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Type
|
CUSTOM
|
Details
|
The thick suspension is stirred an additional 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
is added dropwise over 45 minutes
|
Duration
|
45 min
|
Type
|
FILTRATION
|
Details
|
after which the precipitate is filtered
|
Type
|
WASH
|
Details
|
The filter cake is washed with ether
|
Type
|
WASH
|
Details
|
the combined ether layers washed twice with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The ether layer is then dried over anhydrous magnesium sulfate and solvent
|
Type
|
CUSTOM
|
Details
|
removed under reduced pressure
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |